- Exploiting the Biginelli reaction: nitrogen-rich pyrimidine-based tercyclic α-helix mimetics, Tetrahedron, 2016, 72(9), 1151-1160

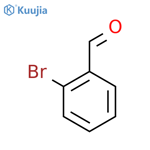

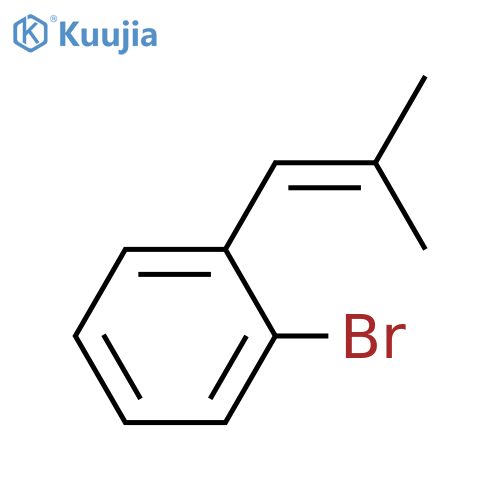

Cas no 91388-25-9 (1-bromo-2-(2-methylprop-1-en-1-yl)benzene)

91388-25-9 structure

Produktname:1-bromo-2-(2-methylprop-1-en-1-yl)benzene

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- BENZENE, 1-BROMO-2-(2-METHYL-1-PROPENYL)-

- 1-Bromo-2-(2-methyl-1-propen-1-yl)benzene (ACI)

- Benzene, 1-bromo-2-(2-methyl-1-propenyl)- (9CI)

- 1-Bromo-2-(2-methylprop-1-enyl)-benzene

- 2-Bromo-β,β-dimethylstyrene

- 1-Bromo-2-(2-methyl-propenyl)-benzene

- 1-bromo-2-(2-methylprop-1-en-1-yl)benzene

-

- MDL: MFCD29034263

- Inchi: 1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3

- InChI-Schlüssel: ZJWPKCADKDSSMP-UHFFFAOYSA-N

- Lächelt: BrC1C(/C=C(\C)/C)=CC=CC=1

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227503-5.0g |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene |

91388-25-9 | 95% | 5.0g |

$2650.0 | 2024-06-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0388-100mg |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 97% | 100mg |

1382.31CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1127012-100mg |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 95% | 100mg |

$200 | 2024-07-28 | |

| Enamine | EN300-227503-1.0g |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene |

91388-25-9 | 95% | 1.0g |

$914.0 | 2024-06-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0388-250mg |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 97% | 250mg |

1908.1CNY | 2021-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413497-50mg |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 95% mix TBC as stabilizer | 50mg |

¥1137.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1127012-5g |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 95% | 5g |

$2675 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1127012-1g |

1-Bromo-2-(2-methyl-propenyl)-benzene |

91388-25-9 | 95% | 1g |

$665 | 2025-02-20 | |

| Enamine | EN300-227503-2.5g |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene |

91388-25-9 | 95% | 2.5g |

$1791.0 | 2024-06-20 | |

| Enamine | EN300-227503-0.25g |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene |

91388-25-9 | 95% | 0.25g |

$452.0 | 2024-06-20 |

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C

1.2 0 °C; 2 h, 0 °C → rt

1.2 0 °C; 2 h, 0 °C → rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C

1.2 0 °C; 0 °C → rt; 15 h, rt

1.3 Solvents: Water ; rt

1.2 0 °C; 0 °C → rt; 15 h, rt

1.3 Solvents: Water ; rt

Referenz

- Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesis, Chemical Science, 2022, 13(8), 2418-2422

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 0 °C; 0 °C → rt; 12 - 24 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 0 °C; 0 °C → rt; 12 - 24 h, rt; rt → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Referenz

- Polycyclic Aromatic Hydrocarbons via Iron(III)-Catalyzed Carbonyl-Olefin Metathesis, Journal of the American Chemical Society, 2017, 139(8), 2960-2963

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 0 °C → rt; 4 - 18 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 0 °C; 0 °C → rt; 4 - 18 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Models for Understanding Divergent Reactivity in Lewis Acid-Catalyzed Transformations of Carbonyls and Olefins, ACS Catalysis, 2020, 10(7), 4387-4397

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1 h, 0 °C

1.2 0 °C; 16 h, rt

1.2 0 °C; 16 h, rt

Referenz

- Catalytic Systems for Production of 1-Hexene by Selective Ethylene Trimerization, Petroleum Chemistry, 2020, 60(1), 55-68

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → 0 °C; 30 min, 0 °C

1.2 2 h, 0 °C

1.2 2 h, 0 °C

Referenz

- Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene Migration, Journal of the American Chemical Society, 2006, 128(29), 9340-9341

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C

1.2 0 °C; 2 h, 0 °C; 1.5 h, rt

1.2 0 °C; 2 h, 0 °C; 1.5 h, rt

Referenz

- Host-Catalyzed Cyclodehydration-Rearrangement Cascade Reaction of Unsaturated Tertiary Alcohols, Advanced Synthesis & Catalysis, 2017, 359(8), 1331-1338

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Raw materials

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Preparation Products

1-bromo-2-(2-methylprop-1-en-1-yl)benzene Verwandte Literatur

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

91388-25-9 (1-bromo-2-(2-methylprop-1-en-1-yl)benzene) Verwandte Produkte

- 828928-23-0(4-3-(aminomethyl)phenylaniline)

- 1956371-60-0(2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid)

- 1895610-39-5(N-Methyl-4-(propane-2-sulfonyl)cyclohexan-1-amine)

- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)

- 2171266-61-6((2R)-2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}-3-methylbutanoic acid)

- 55274-44-7(2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester)

- 1806582-51-3(Ethyl 2-bromo-6-(3-methoxy-3-oxopropyl)benzoate)

- 2034397-35-6(2-ethoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide)

- 1439897-95-6([4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine)

- 88965-67-7(2-(methylsulfanyl)phenylhydrazine)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:91388-25-9)1-bromo-2-(2-methylprop-1-en-1-yl)benzene

Reinheit:99%

Menge:5g

Preis ($):2590.0